In-Depth Technical Guide: Trans-1-Octen-1-ylboronic Acid Pinacol Ester
In-Depth Technical Guide: Trans-1-Octen-1-ylboronic Acid Pinacol Ester
Introduction
In the landscape of modern organic synthesis, organoboron compounds have emerged as indispensable tools, largely due to their remarkable versatility, stability, and functional group tolerance.[1] Among these, boronic acid pinacol esters are particularly favored for their enhanced stability over free boronic acids, which are prone to dehydration and protodeboronation.[2][3] This guide provides a comprehensive technical overview of a specific and highly useful vinylboronate: trans-1-octen-1-ylboronic acid pinacol ester (also known as (E)-2-(1-Octenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane).[4]
This document is intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the core chemical properties, synthesis, purification, and key applications of this reagent, with a focus on the causality behind experimental choices and protocols.
Core Properties and Specifications
Trans-1-octen-1-ylboronic acid pinacol ester is a colorless liquid at room temperature.[5] Its structure features a C-B bond, rendering it a valuable building block in carbon-carbon bond-forming reactions. The pinacol ester moiety protects the boronic acid group, conferring greater stability and better solubility in organic solvents.[2][3]
| Property | Value | Source |
| CAS Number | 83947-55-1 | [4][5][6] |
| Molecular Formula | C₁₄H₂₇BO₂ | [4][5][6] |
| Molecular Weight | 238.17 g/mol | [4][6] |
| Appearance | Clear, colorless liquid | [5] |
| Density | 0.881 g/mL at 25 °C | |
| Boiling Point | 86-90 °C at 0.4-0.5 mmHg | |
| Refractive Index (n20/D) | ~1.446 | [6] |
| Purity | Typically ≥95% | [5] |
Synthesis and Purification
The primary and most efficient method for synthesizing trans-1-octen-1-ylboronic acid pinacol ester is through the hydroboration of a terminal alkyne, 1-octyne.[7][8][9] This reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond.
Synthesis Workflow: Hydroboration of 1-Octyne
The hydroboration of alkynes can be catalyzed by various transition metals, such as platinum, cobalt, or copper, to achieve high regio- and stereoselectivity.[7][10][11] The use of specific catalysts and conditions ensures the formation of the desired (E)- or trans-isomer.[10]
Caption: Workflow for the synthesis of trans-1-octen-1-ylboronic acid pinacol ester.
Detailed Synthesis Protocol
This protocol is a representative example and may require optimization based on the specific catalyst system employed.
Materials:
-
1-Octyne
-
Pinacolborane (HBpin)
-
Transition metal catalyst (e.g., PtCl₂, XPhos)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere to prevent moisture contamination, which can lead to hydrolysis of the boronic ester.[12]
-
Reaction Setup: In a Schlenk flask, dissolve the transition metal catalyst and any necessary ligands in anhydrous THF.
-
Addition of Reactants: Add 1-octyne to the catalyst solution, followed by the dropwise addition of pinacolborane at room temperature. The reaction is often exothermic, and cooling may be required.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then subjected to purification.
Purification: Overcoming Challenges with Boronic Esters
The purification of boronic acid pinacol esters by column chromatography can be challenging due to their Lewis acidic nature, which can cause strong adsorption to silica gel, leading to product loss or hydrolysis.[12]
Troubleshooting Purification:
-
Silica Gel Treatment: To mitigate strong adsorption, silica gel can be pre-treated. One effective method is to impregnate the silica gel with boric acid, which suppresses the over-adsorption of the pinacol ester.[12][13][14] Another approach is to deactivate the silica by creating a slurry in the eluent and adding a small amount of a non-nucleophilic base like triethylamine.[12]
-
Alternative Stationary Phases: For less polar esters, neutral alumina can be a suitable alternative to silica gel.[12][15]
-
Aprotic Conditions: Using anhydrous solvents and maintaining an inert atmosphere during chromatography can prevent on-column hydrolysis.[12]
Applications in Organic Synthesis
The primary utility of trans-1-octen-1-ylboronic acid pinacol ester lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][16]
The Suzuki-Miyaura Coupling Reaction
This reaction forms a new carbon-carbon bond between the vinylboronate and an organic halide or triflate.[17][18] The trans stereochemistry of the vinylboronate is retained in the coupled product, providing excellent stereochemical control.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Significance in Drug Discovery and Materials Science
The ability to stereoselectively introduce an octenyl chain is highly valuable in the synthesis of complex organic molecules.
-
Drug Discovery: The octenyl moiety can be a key structural feature in pharmacologically active compounds. The Suzuki-Miyaura coupling allows for the late-stage introduction of this group, which is a powerful strategy in medicinal chemistry for rapidly generating analogs for structure-activity relationship (SAR) studies.[16][19]
-
Materials Science: Vinylboronates are used in the synthesis of functional materials. The octenyl chain can impart specific physical properties, such as hydrophobicity or altered solubility, to polymers and other advanced materials.[2]
Safety and Handling
Organoboron compounds, including trans-1-octen-1-ylboronic acid pinacol ester, require careful handling.[20]
-
General Precautions: Handle in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[20][21] Avoid creating and inhaling dust or fumes.[20]
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere to prevent hydrolysis.[20] Keep away from incompatible materials such as strong oxidizing agents and acids.[20]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
While the toxicological properties of this specific compound have not been thoroughly investigated, general prudence with organoboron compounds is advised.
Conclusion
Trans-1-octen-1-ylboronic acid pinacol ester is a stable and versatile reagent that serves as a valuable building block in modern organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the stereoselective formation of carbon-carbon bonds, a critical transformation in the development of new pharmaceuticals and functional materials. A thorough understanding of its synthesis, purification challenges, and proper handling is essential for its effective and safe utilization in the laboratory.
References
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]
-
ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
Reddit. Purification of alkyl Bpin/other alkyl boronic esters. [Link]
-
ESPI Metals. Boron Safety Data Sheet. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. [Link]
-
ResearchGate. Representative synthesis strategies for vinylboronate esters. [Link]
-
Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Link]
-
Horticentre. Organibor Safety Data Sheet. [Link]
-
ChemistryViews. Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boronates. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]
-
Royal Society of Chemistry. Synthesis of 1,1-diboronate esters by cobalt-catalyzed sequential hydroboration of terminal alkynes. [Link]
-
Wikipedia. Organoboron chemistry. [Link]
-
YouTube. Hydroboration/Oxidation of 1-Octene Experiment, Part 1: Prelab Lecture. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron. Synthesis, 2004(11), 1814-1820. [Link]
-
The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]
-
The Royal Society of Chemistry. Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. [Link]
-
Organic Chemistry Portal. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. [Link]
-
MilliporeSigma. trans-1-Octen-1-ylboronic acid pinacol ester. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. [Link]
-
eScholarship.org. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Royal Society of Chemistry. Asymmetric transfer hydrogenation of boronic acid pinacol ester (Bpin)-containing acetophenones. [Link]
-
MDPI. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]
Sources
- 1. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. trans-1-Octenylboronic acid pinacol ester, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 6. trans-1-Octenylboronic acid pinacol ester, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Vinylboronic acid or boronate synthesis [organic-chemistry.org]
- 9. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]
- 10. chemistryviews.org [chemistryviews.org]
- 11. Synthesis of 1,1-diboronate esters by cobalt-catalyzed sequential hydroboration of terminal alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Miyaura Borylation Reaction [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Boron - ESPI Metals [espimetals.com]
- 21. horticentre.co.nz [horticentre.co.nz]
